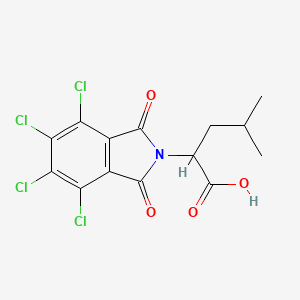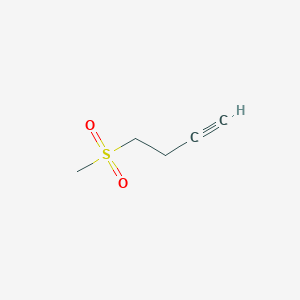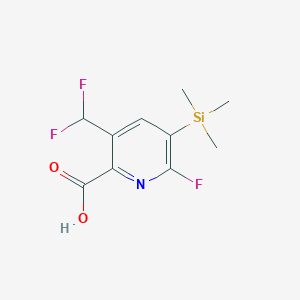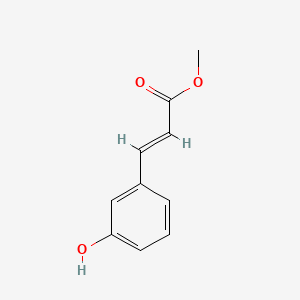
1-(7-Bromoquinolin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Bromoquinolin-3-yl)ethanone is a chemical compound with the molecular formula C11H8BrNO . It is a derivative of quinoline, a nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 1-(7-Bromoquinolin-3-yl)ethanone, has been a subject of interest in the field of synthetic organic chemistry . Classical synthesis protocols like Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 1-(7-Bromoquinolin-3-yl)ethanone consists of a benzene ring fused with a pyridine moiety, characteristic of quinoline compounds . The presence of a bromine atom at the 7th position and an ethanone group at the 1st position differentiates it from other quinoline derivatives .Chemical Reactions Analysis
Quinoline derivatives, including 1-(7-Bromoquinolin-3-yl)ethanone, have been synthesized through various chemical reactions . These include condensation of primary aryl amine with b-diketone in acid catalysis, followed by ring closure of a Schiff base .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Quinoline, which is a part of the “1-(7-Bromoquinolin-3-yl)ethanone” molecule, is a common scaffold found in various bioactive molecules. It plays a major role in the field of medicinal chemistry .
Antimalarial Drugs: Quinoline-based compounds have been used in the development of antimalarial drugs.
Anti-cancer Agents: Quinoline derivatives have also been explored for their potential as anti-cancer agents.
Anticonvulsants: In addition, quinoline-based compounds have been studied for their anticonvulsant properties.
Industrial and Synthetic Organic Chemistry
Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery .
Molecular Dynamics Simulation
The compound “1-(7-Bromoquinolin-3-yl)ethanone” has been used in 3D visualizing molecular dynamics simulations . This helps researchers to further understand stereochemistry, isomerism, hybridization, and orbitals .
Wirkmechanismus
While the specific mechanism of action for 1-(7-Bromoquinolin-3-yl)ethanone is not mentioned in the retrieved papers, quinoline derivatives are known to exhibit a wide range of biological activities. They are used extensively in the treatment of various diseases and conditions . Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Zukünftige Richtungen
The future directions in the research of 1-(7-Bromoquinolin-3-yl)ethanone and similar compounds involve the development of new methods and synthetic approaches towards organic compounds . There is also a focus on developments in the synthesis of heterocyclic organic compounds of different classes that have pharmacological activity .
Eigenschaften
IUPAC Name |
1-(7-bromoquinolin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c1-7(14)9-4-8-2-3-10(12)5-11(8)13-6-9/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQOPNMWQZTJHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2C=C(C=CC2=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Bromoquinolin-3-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2648035.png)
![3-[(4-chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)-2-thiophenecarboxamide](/img/structure/B2648036.png)
![[2-(Phenylsulfanyl)-3-pyridinyl]methanol](/img/structure/B2648038.png)
![tert-butyl N-[(4-methylpiperazin-2-yl)methyl]carbamate](/img/structure/B2648039.png)

![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2648045.png)

![1-methyl-3-(2-methylallyl)-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2648048.png)
![N-[(2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2648049.png)

![2-[5-(4-Chloro-2-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B2648052.png)